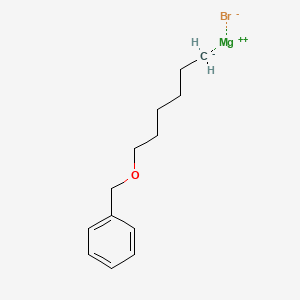

6-(Benzyloxy)hexylmagnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;hexoxymethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIWMUWQSWJUHY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCOCC1=CC=CC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 6 Benzyloxy Hexylmagnesium Bromide

Direct Oxidative Insertion of Magnesium into 6-(Benzyloxy)hexyl Halides

The most conventional route to 6-(Benzyloxy)hexylmagnesium bromide involves the direct reaction of a 6-(benzyloxy)hexyl halide with magnesium metal. This method, a classic Grignard reaction, relies on the oxidative insertion of magnesium into the carbon-halogen bond of the organic halide.

Optimization of Reaction Conditions: Solvent Systems, Temperature, and Initiators

The success of the direct insertion method is highly dependent on several factors. The choice of solvent is critical, with ethers such as tetrahydrofuran (B95107) (THF) and diethyl ether being the most common due to their ability to solvate and stabilize the forming Grignard reagent. orgsyn.org THF is often preferred as it can facilitate the reaction of less reactive halides. orgsyn.org

Temperature control is another crucial parameter. While the reaction is typically initiated at a moderate temperature, it can become vigorous and may require cooling to maintain a steady reflux. orgsyn.org For instance, a procedure for a related Grignard reagent synthesis involves heating the initial mixture to 50-60°C to start the reaction, with the subsequent addition of the halide maintaining the reflux. orgsyn.org

Initiation of the Grignard reaction can sometimes be challenging due to the passivating oxide layer on the magnesium surface. Chemical or mechanical activation methods are often employed. Common initiators include a small crystal of iodine, 1,2-dibromoethane, or pre-formed Grignard reagent. These substances help to clean the magnesium surface and initiate the reaction.

Utilization of Activated Magnesium (e.g., Rieke Magnesium) for Enhanced Reactivity

For less reactive organic halides or to achieve higher yields and faster reaction times, highly reactive forms of magnesium, such as Rieke magnesium, can be utilized. Rieke magnesium is prepared by the reduction of a magnesium salt, typically MgCl₂, with an alkali metal, resulting in a finely divided and highly active magnesium powder. This enhanced reactivity allows for the formation of Grignard reagents under milder conditions and from a wider range of precursors.

Precursor Halide Synthesis: Preparation of 1-Bromo-6-(benzyloxy)hexane

The necessary precursor, 1-bromo-6-(benzyloxy)hexane, can be synthesized through various established methods. One common approach involves the Williamson ether synthesis, where the sodium salt of 6-bromo-1-hexanol (B126649) is reacted with benzyl (B1604629) bromide. Alternatively, 1,6-hexanediol (B165255) can be monobrominated and then the remaining hydroxyl group can be benzylated. For instance, a procedure for synthesizing 1-bromo-6-isopentyloxy-hexane involves treating isopentyl alcohol with sodium hydride, followed by the addition of 1,6-dibromohexane (B150918). prepchem.com A similar strategy could be adapted for the synthesis of 1-bromo-6-(benzyloxy)hexane by using benzyl alcohol. Another method involves the reaction of 1,6-dibromohexane with a controlled amount of a base like potassium tert-butoxide to induce elimination, forming 6-bromo-1-hexene, which could then be further functionalized. chemicalbook.com The synthesis of related α-bromo,ω-chloroalkanes has also been reported, which could potentially be adapted. epo.org

| Starting Material | Reagents | Key Transformation |

|---|---|---|

| 6-Bromo-1-hexanol | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | Williamson Ether Synthesis |

| 1,6-Hexanediol | 1. HBr (for monobromination) 2. NaH, BnBr | Monobromination followed by Etherification |

| 1,6-Dibromohexane | Benzyl alcohol, NaH | Nucleophilic Substitution |

Halogen-Magnesium Exchange Approaches

An alternative to the direct insertion method is the halogen-magnesium exchange, which has become a powerful tool for the preparation of highly functionalized Grignard reagents. harvard.edu This method involves the reaction of an organic halide with a pre-formed organomagnesium reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). harvard.edu

Mechanistic Insights into Exchange Reactions for Functionalized Grignard Formation

The halogen-magnesium exchange reaction proceeds through a four-centered transition state involving the organic halide and the Grignard reagent. The equilibrium of the reaction is driven by the formation of the more stable organomagnesium compound. This method offers the advantage of being performed under homogeneous and often milder conditions compared to the direct insertion method. clockss.org The rate of exchange is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the organic halide. clockss.org

Application of "Turbo-Grignard" Reagents (e.g., iPrMgCl•LiCl) in the Preparation of Functionalized Alkylmagnesium Compounds

The reactivity and scope of the halogen-magnesium exchange can be significantly enhanced by the use of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl. princeton.edu The addition of lithium chloride to the Grignard reagent breaks down oligomeric magnesium species into more reactive monomers, thereby accelerating the rate of the halogen-magnesium exchange. researchgate.net This allows for the efficient preparation of functionalized Grignard reagents, including those containing sensitive functional groups that might not be compatible with traditional Grignard formation methods. clockss.orgprinceton.edu The use of iPrMgCl·LiCl has been shown to facilitate the Br/Mg exchange in various substrates, offering a versatile route to complex organomagnesium compounds. princeton.edu

| Method | Typical Reagents | Advantages | Considerations |

|---|---|---|---|

| Direct Oxidative Insertion | Mg turnings, THF or Et₂O | Classic, well-established method | Can be difficult to initiate; potential for side reactions. |

| Halogen-Magnesium Exchange | i-PrMgCl, s-BuMgCl | Homogeneous, milder conditions, better functional group tolerance. harvard.edu | Requires a pre-formed Grignard reagent. |

| "Turbo-Grignard" Exchange | i-PrMgCl·LiCl | Greatly enhanced reaction rates, broader substrate scope. princeton.eduresearchgate.net | Requires preparation or purchase of the specialized reagent. |

Alternative Preparation Strategies for Alkylmagnesium Bromides Relevant to this compound

Beyond the conventional synthesis from an alkyl halide and magnesium metal, several alternative methodologies can be employed for the preparation of Grignard reagents. These routes can be particularly advantageous when the standard method is inefficient or when the required organohalide precursor is not readily accessible. For a functionalized compound like this compound, these alternative strategies can offer improved chemoselectivity and yield. The two primary alternative approaches are transmetalation from other organometallic species and hydromagnesiation of unsaturated precursors.

Transmetalation Routes from Other Organometallic Species

Transmetalation is a fundamental organometallic reaction that involves the transfer of an organic ligand from one metal to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org This process is driven by the relative electronegativities of the metals, with the organic group typically transferring to the more electropositive metal. wikipedia.org For the synthesis of Grignard reagents, a pre-formed organometallic compound, such as an organolithium or organozinc species, is reacted with a magnesium halide salt, typically magnesium bromide (MgBr₂).

Organolithium Precursors

Organolithium reagents are highly reactive and can be prepared from organic halides and lithium metal. libretexts.orgorgosolver.com They can readily undergo transmetalation with magnesium salts to yield the corresponding Grignard reagent. The process involves a lithium-halogen exchange or direct reaction with the metal. masterorganicchemistry.com This can be represented by the following reaction:

R-Li + MgBr₂ → R-MgBr + LiBr

This method is particularly useful for preparing Grignard reagents that are difficult to form directly. Organolithium compounds are generally more reactive than their Grignard counterparts. wikipedia.org

Organozinc Precursors

Organozinc compounds, also known as dialkylzinc reagents, can also serve as precursors for Grignard reagents through a process known as reductive transmetalation. wikipedia.org Alkylzinc reagents exhibit an excellent capacity for transmetalation due to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov They are typically less reactive than organolithiums, which can be advantageous when working with sensitive functional groups. The reaction proceeds as follows:

R₂Zn + MgBr₂ → 2 R-MgBr + ZnBr₂

The table below summarizes the characteristics of common organometallic precursors used in transmetalation for Grignard reagent synthesis.

| Organometallic Precursor | Preparation Method | Reactivity | Key Advantages |

| Organolithium (R-Li) | Reaction of an organic halide with lithium metal. orgosolver.com | High | Readily undergoes transmetalation; useful for forming otherwise difficult Grignard reagents. masterorganicchemistry.comwikipedia.org |

| Organozinc (R₂Zn) | Reaction of a Grignard reagent with a zinc salt (ZnCl₂) or via other methods. nih.gov | Moderate | Good functional group tolerance; excellent for transmetalation. nih.gov |

| Organocopper (R₂CuLi) | Reaction of an organolithium species with a copper(I) halide. wikipedia.org | Low | Less reactive towards many electrophiles compared to Grignard or organolithium reagents. wikipedia.org |

For the synthesis of this compound, one could first prepare 6-(benzyloxy)hexyllithium from the corresponding bromide and lithium metal, followed by transmetalation with magnesium bromide.

Hydromagnesiation of Unsaturated Precursors

Hydromagnesiation provides a powerful and atom-economical alternative for the synthesis of Grignard reagents, avoiding the use of organic halides altogether. This reaction involves the direct addition of a magnesium-hydride (Mg-H) bond across a carbon-carbon double or triple bond of an unsaturated precursor. researchgate.net The development of iron-catalyzed hydromagnesiation has expanded the utility of this method for various olefins. researchgate.net

The key reagent for this process is magnesium hydride (MgH₂). researchgate.netntu.edu.sg While commercially available, MgH₂ often has low reactivity due to its polymeric structure. ntu.edu.sg Therefore, highly active forms of MgH₂ are often generated in situ. A common method involves the reaction of sodium hydride (NaH) with magnesium iodide (MgI₂) in an ethereal solvent like tetrahydrofuran (THF). researchgate.netntu.edu.sg

For the preparation of this compound, the unsaturated precursor would be 6-(benzyloxy)-1-hexene . The hydromagnesiation reaction would proceed as follows, adding the Mg-H bond across the terminal double bond:

6-(Benzyloxy)-1-hexene + MgH₂ → 6-(Benzyloxy)hexylmagnesium hydride

This product can then be converted to the target Grignard reagent, this compound, upon treatment with a source of bromide, or it can be used directly in subsequent reactions. The reaction of dimeric β-diketiminato magnesium hydride with terminal alkenes such as 1-hexene (B165129) has been shown to successfully produce the corresponding n-hexyl magnesium organometallic compound. rsc.org The regioselectivity of the addition is a crucial factor, with the anti-Markovnikov product typically being favored, leading to the desired terminal Grignard reagent.

The table below outlines the types of unsaturated precursors suitable for hydromagnesiation.

| Unsaturated Precursor | Type of Unsaturation | Resulting Organomagnesium Species |

| Terminal Alkenes (e.g., 1-Hexene) | C=C Double Bond | Alkylmagnesium Hydride/Halide rsc.org |

| Internal Alkenes | C=C Double Bond | Alkylmagnesium Hydride/Halide (often less reactive) rsc.org |

| Alkynes | C≡C Triple Bond | Alkenylmagnesium Hydride/Halide ntu.edu.sg |

| Dienes | Multiple C=C Double Bonds | Can lead to di-Grignard reagents or cyclized products. researchgate.netrsc.org |

This method offers a significant advantage by allowing the synthesis of Grignard reagents from petrochemical feedstocks (alkenes) and avoids the halogenation and subsequent reduction steps typical in the classical approach.

Mechanistic Investigations into the Reactivity Profile of 6 Benzyloxy Hexylmagnesium Bromide

Fundamental Principles Governing Grignard Reactivity: Polar vs. Single Electron Transfer (SET) Mechanisms

The reactivity of Grignard reagents, including 6-(benzyloxy)hexylmagnesium bromide, is primarily understood through two competing mechanisms: the polar (or nucleophilic) pathway and the single electron transfer (SET) pathway. wikipedia.orgacs.org The operative mechanism is highly dependent on the substrate, the Grignard reagent itself, the solvent, and the reaction conditions.

In the polar mechanism , the Grignard reagent acts as a nucleophile. The carbon atom bound to magnesium, possessing a partial negative charge, directly attacks an electron-deficient center, such as the carbonyl carbon in aldehydes and ketones. wikipedia.orgchemguide.co.ukbyjus.com This process typically proceeds through a concerted, six-membered ring transition state, leading to the formation of a new carbon-carbon bond. wikipedia.orgbyjus.com The high polarity of both the Grignard reagent's C-Mg bond and the carbonyl C=O bond facilitates this nucleophilic attack. chemguide.co.uk

Alternatively, the single electron transfer (SET) mechanism involves the transfer of an electron from the Grignard reagent to the electrophile, generating a radical ion intermediate. wikipedia.org For instance, in reactions with certain ketones, a ketyl radical intermediate can be formed. wikipedia.org The detection of radical coupling byproducts often suggests the involvement of an SET pathway. wikipedia.org Computational studies indicate that the reduction potential of the carbonyl compound is a critical factor in determining whether the reaction follows a polar or radical route. wikipedia.org Furthermore, research has shown that while reactions with benzaldehyde (B42025) tend to proceed via nucleophilic addition, reactions with benzophenone (B1666685) may involve a radical mechanism. acs.org The complex interplay of substrate properties, binding to the magnesium center, and solvent dynamics ultimately dictates the preferred reaction pathway. acs.org

Nucleophilic Addition Reactions with Carbonyl Electrophiles

This compound readily participates in nucleophilic addition reactions with a range of carbonyl-containing compounds. smolecule.com These reactions are fundamental in organic synthesis for the construction of more complex molecules, particularly alcohols.

Aldehyde and Ketone Addition Mechanisms and Transition State Analysis

The addition of Grignard reagents like this compound to aldehydes and ketones is a classic and widely utilized transformation. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. wikipedia.orgbyjus.com This addition typically proceeds through a six-membered ring transition state. wikipedia.orgbyjus.com

The nature of the carbonyl compound determines the class of alcohol produced. Reaction with formaldehyde (B43269) (where both R groups are hydrogen) yields a primary alcohol. chemguide.co.uk Aldehydes other than formaldehyde lead to the formation of secondary alcohols, while ketones produce tertiary alcohols. chemguide.co.ukadichemistry.com

The stereochemical outcome of the addition to prochiral aldehydes and ketones can often be predicted using models such as the Felkin-Anh or Cram's Rule, which consider the steric and electronic effects of the substituents on the carbonyl compound and the approaching nucleophile. wikipedia.org

Reactivity with Esters and Acid Chlorides: Multiple Addition Pathways

The reaction of this compound with esters and acid chlorides is more complex than with aldehydes and ketones, as it typically involves multiple additions. Esters are generally less reactive than aldehydes and ketones. adichemistry.com The initial nucleophilic addition to the ester carbonyl group forms a tetrahedral intermediate which can then collapse, expelling an alkoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester and will readily react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup. byjus.com

Similarly, acid chlorides react with two equivalents of a Grignard reagent to produce tertiary alcohols. adichemistry.com The first equivalent adds to the highly reactive acid chloride to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

Reactivity with Other Unsaturated Electrophiles

Beyond carbonyl compounds, this compound can also react with other unsaturated electrophiles, expanding its synthetic utility.

Nucleophilic Addition to Nitriles and Imines

Grignard reagents add to the polarized carbon-nitrogen triple bond of nitriles. The initial addition forms an imine salt intermediate. Upon acidic workup, this intermediate is hydrolyzed to a ketone. adichemistry.com This provides a valuable route for the synthesis of ketones where one of the alkyl groups is derived from the Grignard reagent.

The reaction of this compound with imines leads to the formation of amines. smolecule.com In a study involving the reaction of various Grignard reagents with α-chiral substituted aldimines, it was observed that [6-(benzyloxy)hexyl]magnesium bromide gave a 90:10 ratio of trans to cis product. rsc.org This diastereoselectivity was attributed to the weak coordination between the magnesium atom and the benzyloxy oxygen, which minimizes steric hindrance and allows the reaction to proceed through a less constrained transition state, favoring the formation of the trans isomer. rsc.org

Ring-Opening Reactions of Epoxides and Cyclic Ethers

The reactivity of this compound, a Grignard reagent, extends to the ring-opening of strained cyclic ethers, most notably epoxides. This reaction is a valuable method for carbon-carbon bond formation, resulting in the formation of alcohols. The driving force for this reaction is the high ring strain of the three-membered epoxide ring. chemistrysteps.comkyushu-u.ac.jp

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring. This process follows an SN2-type mechanism. chemistrysteps.comlibretexts.org In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org The initial product is a magnesium alkoxide, which upon subsequent aqueous workup, yields the corresponding alcohol. chemistrysteps.com

A noteworthy application of this reaction is the reaction of Grignard reagents with ethylene (B1197577) oxide, which results in the formation of a primary alcohol with a two-carbon chain extension. libretexts.org This specific reaction provides a straightforward method to lengthen a carbon chain by two atoms.

While epoxides are highly reactive towards Grignard reagents due to significant ring strain, other less strained cyclic ethers like tetrahydrofuran (B95107) (THF) are generally unreactive under standard conditions and are often used as solvents for Grignard reactions. libretexts.orgutexas.edu However, under more forcing conditions or with the use of catalysts, ring-opening of less strained cyclic ethers can be achieved. cas.cn

A study on the reaction of various (benzyloxy) or (silaneoxy) Grignard reagents with α-chiral substituted aldimines provides insight into the behavior of such reagents. For instance, the reaction of [6-(benzyloxy)hexyl]magnesium bromide with (R,SRS)-3 yielded the trans product with a 90:10 diastereomeric ratio. This suggests that for a longer carbon chain separating the benzyloxy group and the magnesium center, the intramolecular coordination is weak, leading to a "normal" intermolecular reaction pathway. rsc.org

Cross-Coupling Reactions Involving this compound

This compound is a versatile nucleophile in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. mtroyal.caresearchgate.net

Iron-Catalyzed Coupling: Iron catalysts have emerged as a cost-effective and environmentally benign alternative to precious metals like palladium. princeton.edubris.ac.uk Iron-catalyzed cross-coupling reactions, often referred to as Kumada-type couplings, effectively couple Grignard reagents with organic halides. researchgate.net The active catalyst is often generated in situ from an iron salt, such as Fe(acac)₃ or FeCl₃, and the Grignard reagent. princeton.edu The mechanism is complex and can involve various oxidation states of iron, including Fe(-II), Fe(0), and Fe(II). princeton.edunih.gov The addition of ligands like TMEDA (tetramethylethylenediamine) can suppress side reactions such as β-hydride elimination. princeton.edu

Nickel-Catalyzed Coupling: Nickel catalysts are also widely employed for cross-coupling reactions involving Grignard reagents. researchgate.netustc.edu.cn These reactions are particularly effective for coupling with aryl and vinyl halides. ustc.edu.cn Nickel complexes, often with phosphine (B1218219) ligands, are used to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. Nickel-catalyzed reactions can be stereospecific, with the stereochemistry at a chiral center being either retained or inverted depending on the reaction conditions and the nature of the electrophile. nih.gov Enantioselective nickel-catalyzed cross-coupling reactions have been developed for the synthesis of chiral molecules. researchgate.netnih.govnih.gov

Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, and Negishi reactions, are among the most powerful and versatile methods for C-C bond formation. mtroyal.caprinceton.edu In the context of this compound, a Kumada-type coupling with an aryl or vinyl halide would be a typical application. The catalytic cycle generally involves a Pd(0)/Pd(II) couple. The use of specific ligands can modulate the reactivity and selectivity of the catalyst. youtube.com Palladium-catalyzed cross-coupling reactions have been developed that are tolerant of a wide range of functional groups. nih.govnih.gov

Below is a table summarizing key aspects of these catalytic systems.

| Catalyst System | Key Features | Typical Substrates |

| Iron-Catalyzed | Cost-effective, environmentally friendly. princeton.edubris.ac.uk | Alkyl and aryl halides. |

| Nickel-Catalyzed | Effective for a range of electrophiles, including unactivated alkyl halides. princeton.edu | Aryl, vinyl, and alkyl halides. ustc.edu.cnnih.gov |

| Palladium-Catalyzed | High functional group tolerance, well-established methodologies. nih.govnih.gov | Aryl and vinyl halides/triflates. organic-chemistry.org |

The regio- and stereoselectivity of cross-coupling reactions involving this compound are crucial for the synthesis of well-defined products.

Regioselectivity: In reactions with substrates containing multiple reactive sites, the regioselectivity is determined by factors such as the nature of the catalyst, ligands, and the electronic and steric properties of the substrate. For instance, in the coupling of a dihaloarene, selective mono-arylation can often be achieved by careful control of reaction conditions. The use of directing groups on the substrate can also control the position of the incoming nucleophile. The preparation of heteroaryl-magnesium reagents via a Br/Mg exchange has been shown to be highly regioselective, allowing for subsequent selective functionalization through cross-coupling reactions. nih.gov

Stereoselectivity: When the coupling reaction creates a new stereocenter or involves a chiral substrate, controlling the stereochemical outcome is paramount. In nickel-catalyzed reactions of benzylic ethers, both stereospecific (with inversion or retention of configuration) and stereoconvergent reactions have been developed. nih.gov The choice of ligand on the metal catalyst often plays a critical role in determining the stereoselectivity. nih.gov For palladium-catalyzed reactions, stereospecific couplings of enantioenriched organometallic nucleophiles have been achieved, where the stereochemical information is efficiently transferred to the product. nih.gov The stereochemical outcome can be influenced by competing stereoretentive and stereoinvertive transmetalation pathways. nih.gov

A study involving the reaction of [6-(benzyloxy)hexyl]magnesium bromide with a chiral aldimine demonstrated that the long alkyl chain leads to a preference for a trans product, indicating that the stereochemistry is primarily controlled by intermolecular interactions rather than intramolecular coordination. rsc.org

Chelation-Control Models and Intramolecular Coordination Effects

The presence of the benzyloxy group in this compound can influence its reactivity through intramolecular coordination and chelation control, particularly in reactions with electrophiles.

The oxygen atom of the benzyloxy group can potentially coordinate to the magnesium center of the Grignard reagent. This intramolecular coordination can influence the conformation of the reagent, potentially affecting its reactivity and selectivity.

In a study investigating the reactions of various (benzyloxy)alkylmagnesium bromides with a chiral aldimine, the length of the alkyl chain between the benzyloxy group and the magnesium atom was found to be a critical factor. rsc.org For [3-(benzyloxy)propyl]magnesium bromide, strong coordination of the magnesium with the oxygen atom was proposed to form a stable cyclic intermediate, which influenced the stereochemical outcome of the reaction. rsc.org In contrast, for this compound, the longer six-carbon chain makes the formation of a stable intramolecular coordination complex less favorable. rsc.org This results in the Grignard reagent behaving more like a simple alkylmagnesium bromide, with its reactivity primarily governed by intermolecular interactions. rsc.org This weak coordination leads to a "normal" trans product in the reaction with the chiral aldimine, with a diastereomeric ratio of 90:10. rsc.org

The table below illustrates the effect of the alkyl chain length on the diastereoselectivity of the reaction between (benzyloxy)alkylmagnesium bromides and an α-chiral substituted aldimine. rsc.org

| Grignard Reagent | n | Yield (%) | trans:cis Ratio |

| [3-(Benzyloxy)propyl]magnesium bromide | 3 | 32 | 38:62 |

| [4-(Benzyloxy)butyl]magnesium bromide | 4 | 53 | 50:50 |

| [6-(Benzyloxy)hexyl]magnesium bromide | 6 | 60 | 90:10 |

Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential for the formation and stability of Grignard reagents. libretexts.orgutexas.edu They play a crucial role in solvating the magnesium center, which stabilizes the organometallic species. utexas.eduresearchgate.net The lone pair electrons of the ether oxygen atoms coordinate to the magnesium, forming a complex that enhances the reagent's reactivity. libretexts.org

Grignard reagents exist in solution as a complex equilibrium of various species, including monomers, dimers, and higher aggregates, in what is known as the Schlenk equilibrium. researchgate.net Ethereal solvents influence this equilibrium by coordinating to the magnesium species. The structure and concentration of the ethereal solvent can have a remarkable effect on the configurational stability of chiral Grignard reagents. nih.gov For instance, the rate of epimerization of a chiral Grignard reagent was found to be significantly faster in THF compared to diethyl ether, highlighting the profound impact of the solvent's identity. nih.gov

In the context of reactions involving this compound, the ethereal solvent molecules will compete with the intramolecular benzyloxy group for coordination to the magnesium center. Given the long, flexible hexyl chain, it is likely that solvent coordination is the dominant stabilizing interaction. The solvent molecules also play a critical role in stabilizing the transition states of reactions involving Grignard reagents, thereby influencing the reaction rates and selectivities. researchgate.net

Synthetic Applications of 6 Benzyloxy Hexylmagnesium Bromide in Complex Organic Molecule Construction

Elaboration of Carbon Skeletons via Stereocontrolled C-C Bond Formation

The formation of carbon-carbon bonds with precise control over the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. 6-(Benzyloxy)hexylmagnesium bromide, with its nucleophilic carbon atom and a protected hydroxyl group, provides a versatile platform for the elaboration of carbon skeletons in a stereocontrolled manner. The benzyloxy group serves as a robust protecting group for the terminal alcohol, which can be unveiled at a later synthetic stage to allow for further functionalization.

Synthesis of Advanced Intermediates for Natural Product Synthesis

While specific examples detailing the application of this compound in the total synthesis of a wide array of natural products are not extensively documented in publicly available literature, the structural motif it provides is highly relevant to the construction of various polyketide and fatty acid-derived natural products. The hexyl chain can be incorporated as a key building block, and the terminal protected alcohol offers a handle for subsequent transformations, such as oxidation, esterification, or conversion to other functional groups commonly found in complex natural products. The principles of its reactivity in stereocontrolled additions are analogous to those of similar Grignard reagents used in the synthesis of complex molecules like marine-derived natural products.

Preparation of Precursors for Pharmaceutical Building Blocks

The strategic incorporation of the 6-(benzyloxy)hexyl moiety is a valuable tactic in the synthesis of precursors for pharmaceutical building blocks. The lipophilic hexyl chain can modulate the pharmacokinetic properties of a drug candidate, while the protected hydroxyl group allows for the introduction of polar functionality to enhance solubility or target engagement. For instance, the addition of this compound to suitable electrophiles can generate key intermediates for the synthesis of complex side chains found in various biologically active molecules. This approach is particularly relevant in the construction of precursors for antiviral agents and other therapeutic compounds where a flexible, functionalized aliphatic chain is a key structural feature.

Diastereoselective and Enantioselective Transformations

Achieving control over stereochemistry is paramount in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. This compound has been utilized in both diastereoselective and enantioselective transformations, allowing for the synthesis of non-racemic products.

Application in Chiral Auxiliary and Ligand-Controlled Asymmetric Additions

The enantioselective addition of Grignard reagents to prochiral carbonyl compounds is a powerful method for the synthesis of chiral alcohols. While specific studies detailing the use of this compound in conjunction with chiral auxiliaries or ligands are not prominently featured in the literature, the general principles of such reactions are well-established. In a typical scenario, a chiral ligand coordinates to the magnesium center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on one face of the carbonyl group over the other, leading to the preferential formation of one enantiomer of the product alcohol. The choice of chiral ligand is crucial and can be tuned to achieve high levels of enantioselectivity.

Diastereoselective Reactions with Chiral Substrates

A notable application of this compound has been demonstrated in its diastereoselective reaction with chiral substrates. A study published in Organic Chemistry Frontiers detailed the intramolecular cascade reaction of this Grignard reagent with an α-chiral substituted aldimine. rsc.org In this reaction, the stereochemistry of the newly formed stereocenter was significantly influenced by the existing chiral center on the aldimine.

The researchers observed that for this compound, the coordination between the magnesium atom and the oxygen of the benzyloxy group is weak due to the length of the hexyl chain. rsc.org This weak coordination allows the intramolecular cascade reaction to proceed, yielding the trans product with a high diastereomeric ratio of 90:10. rsc.org This result highlights the subtle interplay of steric and electronic factors that govern the stereochemical outcome of such reactions.

Table 1: Diastereoselective Reaction of this compound with a Chiral Aldimine rsc.org

| Aldimine Substrate | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| (R,SRS)-3 | This compound | 19e | 60 | 90:10 |

Data sourced from Organic Chemistry Frontiers. rsc.org

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer a highly efficient approach to the synthesis of complex molecules by forming multiple chemical bonds in a single operation. This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

As demonstrated in the aforementioned study, this compound can be effectively utilized in an intramolecular cascade process. rsc.org The initial nucleophilic addition of the Grignard reagent to the chiral aldimine triggers a subsequent intramolecular cyclization, leading to the formation of a substituted piperidinone derivative. This reaction showcases the ability of this compound to participate in a sequence of bond-forming events, rapidly building molecular complexity from relatively simple starting materials. The success of this cascade highlights the potential for designing other elegant and efficient synthetic routes employing this versatile reagent.

Application in the Construction of Macrocyclic Systems and Polyfunctionalized Structures

The strategic use of this compound extends to the intricate assembly of macrocyclic frameworks and polyfunctionalized molecules, where the introduction of a flexible, protected hydroxyl-bearing hexyl chain is synthetically advantageous. Its utility in these areas hinges on its potent nucleophilicity and the latent functionality offered by the benzyloxy group.

While direct, widespread reports detailing the use of this compound in macrocyclization are not prevalent, its potential can be inferred from established synthetic strategies. Macrocycles are often constructed through reactions that form large rings, and Grignard reagents are key players in forming the necessary carbon-carbon bonds. General strategies for synthesizing macrocycles that could employ this Grignard reagent include the reaction of a di-Grignard reagent with a di-electrophile or, more relevantly, the intramolecular cyclization of a precursor molecule bearing both a Grignard-reactive site and a group that can be converted into a Grignard reagent. The 6-(benzyloxy)hexyl moiety could be incorporated into a long-chain precursor, which, after conversion of a terminal halide to a magnesium bromide, could undergo intramolecular reaction to form a large ring.

A more concretely documented application of this compound lies in the diastereoselective synthesis of complex, polyfunctionalized acyclic structures. In a notable study, the reagent was reacted with an α-chiral substituted aldimine. rsc.org This reaction proceeded with high diastereoselectivity, favoring the trans product with a 90:10 ratio. rsc.org The high degree of stereocontrol is attributed to the nature of the Grignard reagent; the long, unencumbered hexyl chain minimizes steric hindrance and does not form a stable cyclic coordination intermediate with the magnesium ion, which would otherwise alter the stereochemical outcome. rsc.org This result underscores the reagent's utility in constructing linear systems with multiple, well-defined stereocenters, which are common precursors to complex natural products and pharmaceuticals.

The table below summarizes the diastereoselective reaction of this compound with an α-chiral substituted aldimine, highlighting its effectiveness in creating polyfunctionalized structures.

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| (R,SRS)-α-chiral substituted aldimine | This compound | trans-4-hydroxy-5-substituted 2-pyrrolidinone (B116388) derivative | 90:10 | 60 | rsc.org |

Functionalization of Extended Carbon Systems (e.g., Graphene)

The covalent functionalization of extended carbon systems, such as graphene, is a critical area of materials science aimed at tuning their electronic and physical properties for specific applications. Grignard reagents have emerged as powerful tools for this purpose, enabling the formation of robust carbon-carbon bonds with the graphene lattice. nih.govacs.org While specific studies focusing exclusively on this compound for graphene functionalization are not extensively documented, the well-established reactivity of Grignard reagents with graphene derivatives, particularly fluorographene (FG), provides a strong basis for its potential application.

The functionalization process typically involves the nucleophilic attack of the Grignard reagent on the carbon atoms of the graphene framework. nih.gov In the case of fluorographene, the reaction proceeds via a nucleophilic substitution mechanism, where the carbanionic carbon of the Grignard reagent displaces a fluorine atom. nih.govacs.org This process is often accompanied by reductive defluorination, resulting in a covalently modified graphene surface. nih.govacs.org The use of Grignard reagents can lead to a high density of functionalization, significantly altering the properties of the graphene sheet. nih.govacs.org

The introduction of a 6-(benzyloxy)hexyl group onto a graphene surface via this method would impart several new characteristics. The long alkyl chain would increase the material's dispersibility in organic solvents and could introduce a degree of self-assembly behavior. Furthermore, the terminal benzyloxy group provides a handle for further chemical modification. The benzyl (B1604629) ether can be cleaved under specific conditions to reveal a primary alcohol, which can then be used for subsequent reactions, such as esterification or attachment of other functional molecules. This two-step functionalization strategy—covalent attachment followed by deprotection and further reaction—opens up possibilities for creating highly tailored graphene-based materials for applications in sensing, biomedical devices, and advanced composites. researchgate.netnih.govsigmaaldrich.com

The table below outlines the general process and expected outcomes for the functionalization of fluorographene using a generic Grignard reagent, which is representative of the expected reaction with this compound.

| Graphene Derivative | Reagent | Reaction Type | Key Outcome | Potential Post-Functionalization | Reference |

| Fluorographene (FG) | Grignard Reagent (e.g., R-MgBr) | Nucleophilic Substitution | Covalent C-C bond formation, high functionalization density | Cleavage of protecting groups, further derivatization | nih.govacs.org |

Advanced Analytical and Spectroscopic Methodologies for Elucidating Reactivity and Structure

In-situ Spectroscopic Techniques for Reaction Monitoring (e.g., FTIR, Raman)

In-situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing a window into the dynamic changes occurring within the reaction vessel without the need for sampling. acs.orgnih.govresearchgate.net For the synthesis and subsequent reactions of 6-(benzyloxy)hexylmagnesium bromide, both Fourier-transform infrared (FTIR) and Raman spectroscopy offer powerful means to track the transformation of reactants into products and to identify transient species. mt.comnih.gov

Real-time Monitoring of Grignard Reagent Formation and Consumption

The formation of this compound from the reaction of 6-(benzyloxy)hexyl bromide with magnesium metal can be effectively monitored using in-situ FTIR or Raman spectroscopy. acs.orgmt.com The progress of the reaction can be followed by observing the decrease in the intensity of the vibrational band corresponding to the C-Br stretching frequency of the starting alkyl halide and the simultaneous appearance of new bands associated with the formation of the carbon-magnesium bond of the Grignard reagent. mt.com

| Spectroscopic Technique | Analyte | Characteristic Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

| FTIR | 6-(Benzyloxy)hexyl bromide | C-Br Stretch | ~650-550 | Decrease in intensity over time |

| FTIR/Raman | This compound | C-Mg Stretch | ~500-400 | Increase in intensity over time |

| FTIR/Raman | Ether Solvent (e.g., THF) | C-O-C Stretch | ~1100-1050 | Can show shifts upon coordination to Mg |

This table presents hypothetical yet representative data for monitoring the formation of this compound.

The consumption of the Grignard reagent in a subsequent reaction, for instance, with a carbonyl compound, can be monitored by tracking the disappearance of the C-Mg band and the appearance of new bands corresponding to the C-O bond of the alcohol product. mt.com

Detection of Intermediates and Byproducts

In-situ spectroscopy is also instrumental in detecting reaction intermediates and byproducts. nih.govresearchgate.net During the formation of this compound, side reactions such as Wurtz coupling to form 1,12-bis(benzyloxy)dodecane could be detected by the appearance of characteristic hydrocarbon vibrational modes. In subsequent reactions, intermediates like magnesium alkoxides, formed after the Grignard addition to a carbonyl group, can be identified by their unique spectral signatures before the final workup step. researchgate.netacs.org Time-resolved Raman spectroscopy, in particular, is a powerful technique for studying the structure and dynamics of short-lived reactive intermediates. nih.govresearchgate.net

Cryogenic NMR Spectroscopy for Intermediate Characterization and Aggregation State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds. For sensitive and dynamic systems like Grignard reagents, cryogenic NMR (cryo-NMR) offers significant advantages. nih.gov By performing NMR experiments at low temperatures, it is possible to slow down dynamic exchange processes, such as the Schlenk equilibrium and intermolecular aggregation, allowing for the characterization of individual species present in solution. nih.gov

The Schlenk equilibrium describes the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. At room temperature, the rapid exchange between these species often results in broadened NMR signals. Cryo-NMR can "freeze out" this equilibrium, enabling the observation of distinct signals for each component. This would allow for the detailed characterization of the solution composition of this compound.

Furthermore, Grignard reagents are known to exist as aggregates, such as monomers, dimers, and higher oligomers, in solution. nih.gov The degree of aggregation is influenced by the solvent, concentration, and the nature of the organic and halide components. Cryo-NMR can provide valuable information on the aggregation state of this compound by revealing the number of different magnesium environments and through the analysis of diffusion coefficients using pulsed-field gradient NMR techniques. mdpi.com

| Nucleus | Chemical Shift Range (ppm) | Species | Information Gained |

| ¹H | -1.0 to 0.0 | Protons alpha to Mg | Confirmation of Grignard formation, integration reveals concentration |

| ¹³C | 10 to 30 | Carbon alpha to Mg | Structural information, shifts are sensitive to aggregation |

| ²⁵Mg | -100 to 100 | Mg center | Direct observation of different magnesium species in the Schlenk equilibrium |

This table provides expected NMR data ranges for the analysis of this compound.

Mass Spectrometry Techniques for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that can provide detailed information about the composition of a sample and can be used to elucidate reaction mechanisms. For the study of Grignard reactions, techniques such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS) can be used to detect and characterize reaction intermediates and products. researchgate.netacs.org

By analyzing the mass-to-charge ratio of the ions present in the reaction mixture at different time points, it is possible to construct a mechanistic pathway for the reaction of this compound. For example, in a reaction with an ester, MS could be used to observe the initial addition product (a ketone) and the final tertiary alcohol, providing evidence for the stepwise addition mechanism. masterorganicchemistry.com The use of isotopically labeled reactants can further aid in tracking the fate of specific atoms throughout the reaction.

X-ray Crystallography of Related Organomagnesium Complexes to Infer Structural Models

While obtaining a single crystal of this compound suitable for X-ray crystallography can be challenging, the analysis of related organomagnesium complexes provides a basis for inferring its solid-state structure. wisc.edutaylorfrancis.compageplace.de Numerous crystal structures of Grignard reagents have been reported, revealing common structural motifs. wisc.edutaylorfrancis.com

Typically, the magnesium atom in a Grignard reagent is tetra-coordinated, adopting a distorted tetrahedral geometry. nih.govwisc.edu The coordination sphere is usually occupied by the organic group, the halogen atom, and two solvent molecules (commonly tetrahydrofuran (B95107) or diethyl ether). wisc.edu It is also known that Grignard reagents can form dimeric structures, where two magnesium centers are bridged by the halogen atoms. nih.gov

Based on this established knowledge, a plausible structural model for this compound in the solid state would be a monomeric species with the 6-(benzyloxy)hexyl group, the bromine atom, and two tetrahydrofuran molecules coordinated to the magnesium center in a tetrahedral arrangement. The long and flexible hexyl chain with the benzyloxy group would likely adopt a conformation that minimizes steric hindrance.

| Parameter | Inferred Value | Basis |

| Coordination Geometry | Distorted Tetrahedral | Common for Grignard reagents nih.govwisc.edu |

| Coordination Number | 4 | Typical for monomeric Grignard reagents in THF wisc.edu |

| Ligands | 6-(Benzyloxy)hexyl, Bromine, 2x THF | Expected composition of the Grignard complex |

| Aggregation State | Monomer or Dimer | Both are possible depending on conditions nih.gov |

This table summarizes the inferred structural model for this compound based on known structures of similar compounds.

Computational and Theoretical Chemistry Approaches to 6 Benzyloxy Hexylmagnesium Bromide

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures and reaction energetics. For Grignard reagents, DFT calculations have been instrumental in mapping out reaction landscapes.

DFT studies on model systems, such as methylmagnesium chloride (CH₃MgCl), have been crucial in dissecting the mechanisms of Grignard reactions, primarily the addition to carbonyl compounds. nih.govresearchgate.net These reactions are generally understood to proceed via two main pathways: a polar (nucleophilic addition) mechanism or a single-electron transfer (SET) mechanism. nih.gov

The preferred pathway is influenced by factors like the steric bulk of the Grignard reagent and the electronic properties of the substrate. nih.govresearchgate.net DFT calculations help predict the activation energies for the transition states of both pathways, thereby determining which is more favorable under specific conditions. For instance, the reaction of CH₃MgCl with formaldehyde (B43269) was shown to proceed through a four-centered transition state in a concerted polar mechanism. nih.gov In contrast, for bulkier alkyl groups or conjugated ketones, the SET pathway can become dominant. nih.govnih.gov

Recent DFT analyses of iron-catalyzed cross-coupling reactions involving Grignard reagents have also successfully mapped out complex FeI/FeII/FeIII catalytic cycles. nih.gov These studies calculate the energetics of each step, including substrate coordination and bond activation, revealing activation barriers for key processes like bromine-atom transfer to be as low as 6.8 kcal/mol from the reactant complex. nih.gov

Table 1: Representative Activation Energies for Grignard Reaction Pathways (Model Systems) This table presents generalized data from studies on simple Grignard reagents to illustrate the application of DFT in predicting reaction energetics.

| Reactants (Model System) | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Source |

| CH₃MgCl + Formaldehyde | Polar Nucleophilic Addition | ~9-16 | rsc.org |

| t-BuMgCl + Acrolein | Single-Electron Transfer (SET) | Lower than polar addition | nih.gov |

| Fe(SciOPP) + Aryl Grignard | Br-Atom Transfer (Cross-Coupling) | 6.8 | nih.gov |

Elucidation of Solvent Effects on Grignard Reactivity

The solvent is not merely a medium but an active participant in Grignard reactions, a fact that DFT studies have quantitatively confirmed. rsc.orgnih.govresearchgate.net Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are crucial for stabilizing the Grignard reagent by coordinating to the magnesium center. rsc.orgnumberanalytics.com

DFT calculations, often combined with continuum solvation models, have shown that the choice of solvent significantly impacts the Schlenk equilibrium, which governs the distribution of species (RMgX, R₂Mg, and MgX₂) in solution. rsc.orgnih.gov For example, calculations have demonstrated that in THF, the equilibrium tends to favor the formation of MgR₂ and MgCl₂, whereas in Et₂O, the mixed Grignard reagent RMgX is more favored. rsc.org This has a direct consequence on reactivity, as different species in the equilibrium may have different nucleophilic strengths. researchgate.netrsc.org Studies have also highlighted that solvent fluctuations can be the driving force for the dimerization and disproportionation dynamics that define the species present in the solution. researchgate.net

Molecular Dynamics Simulations of Solvation Effects and Aggregation States

While DFT is excellent for stationary points on a potential energy surface, ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the Grignard reagent in solution. rsc.orgnih.gov These simulations model the explicit interactions of the solute with numerous solvent molecules over time, offering insights into solvation shells and aggregation phenomena.

AIMD studies on CH₃MgCl in THF have provided a detailed molecular-level characterization of the Schlenk equilibrium. nih.govresearchgate.net These simulations show that the reaction proceeds through the formation of chlorine-bridged dinuclear species. nih.gov The magnesium atoms in these aggregates can be coordinated by two to four THF molecules, and the energy differences between these various solvated structures are often small (less than 5 kcal/mol). nih.govresearchgate.net

Crucially, these simulations reveal that solvent dynamics control the reaction mechanism. Bond cleavage and formation events are dictated by the solvation state of the magnesium centers; bonds tend to break at the more solvated Mg atom and form at the less solvated one. nih.govresearchgate.net This dynamic interplay highlights that a static picture is insufficient to fully capture the reactivity of Grignard reagents.

Quantum Chemical Calculations on the Nature of the Carbon-Magnesium Bond

This polarization makes the benzyloxyhexyl group a potent nucleophile. smolecule.comlibretexts.org Computational studies have correlated the stability of Grignard reagents with the C-Mg bond length; shorter bonds generally indicate greater stability. gmu.edu For instance, the order of stability (ethynyl > ethenyl > ethyl) for magnesium chlorides corresponds with increasing C-Mg bond lengths. gmu.edu Thermochemical calculations have also been employed to derive the bond dissociation energies for various C-Mg bonds, finding that for saturated alkyl groups, the bond strength decreases as the number of β-hydrogens increases. rsc.org

Table 2: Properties of the Carbon-Magnesium Bond in Model Grignard Reagents This table summarizes general findings from computational and theoretical studies on the C-Mg bond.

| Property | Description | Significance | Source |

| Polarity | Highly polar covalent bond | Confers strong nucleophilic character on the carbon atom | oraclecloud.comquora.com |

| Bond Length | Correlates inversely with stability | Shorter bonds are found in more stable Grignard reagents | gmu.edu |

| Dissociation Energy | Decreases with β-hydrogen substitution | Affects thermal stability and reaction pathways | rsc.org |

Prediction of Reactivity and Selectivity Parameters for Analogous Systems

Computational models are increasingly used to predict the reactivity and selectivity of Grignard reagents in various reactions. By calculating parameters derived from the electronic structure, chemists can anticipate how a reagent like 6-(Benzyloxy)hexylmagnesium bromide might behave.

For analogous systems, computational studies have shown that destabilizing a Grignard reagent, for example by introducing electron-releasing groups, can be predicted by an increase in both Mg-C and Mg-Cl bond lengths. gmu.edu Such insights are valuable for designing reactions and understanding unexpected outcomes. Furthermore, computational approaches can rationalize stereoselectivity. For example, the effect of a solvent on the cis-trans isomerization equilibrium of a chiral Grignard reagent can be modeled, explaining why a change in solvent might lead to a loss of stereochemical purity in an asymmetric synthesis. wikipedia.org By analyzing precursor geometries and relative energies, DFT calculations can also predict whether a reaction will favor a concerted polar mechanism or a stepwise SET process, which is crucial for controlling product distribution. nih.gov

Future Research Directions and Emerging Paradigms in 6 Benzyloxy Hexylmagnesium Bromide Chemistry

Development of More Sustainable and Green Synthetic Protocols for Reagent Formation

The traditional synthesis of Grignard reagents, while effective, often relies on volatile and anhydrous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). beyondbenign.org The principles of green chemistry are driving research into more environmentally benign alternatives.

One promising avenue is the use of greener solvents. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources such as corn cobs and sugarcane bagasse, has been shown to be an excellent alternative to THF for Grignard reactions. umb.edu Its higher boiling point and lower miscibility with water can also simplify reaction workup and solvent recovery. umb.edu Another approach involves the use of hybrid solvent systems, such as mixtures of MeTHF and cyclopentyl methyl ether (CPME) with toluene, which can broaden the range of suitable solvents for Grignard reagent formation. umb.edu

Table 1: Comparison of Solvents for Grignard Reagent Formation

| Solvent | Source | Key Advantages |

| Diethyl Ether | Traditional | Well-established, effective |

| Tetrahydrofuran (THF) | Traditional | Good solvating properties |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Greener alternative, higher boiling point |

| Cyclopentyl methyl ether (CPME) | Synthetic | Potential for improved performance |

| Toluene | Co-solvent | Can be used in hybrid systems |

This table is interactive. You can sort and filter the data.

Exploration of Novel Catalytic Applications and Ligand Development

The reactivity of Grignard reagents like 6-(Benzyloxy)hexylmagnesium bromide can be significantly enhanced and controlled through catalysis. A major focus of current research is the development of catalytic systems for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity.

The use of chiral ligands in conjunction with metal catalysts, such as copper, has proven effective for the asymmetric addition of Grignard reagents to various substrates. acs.org For instance, chiral copper catalysts have been successfully employed in the enantioselective 1,4-dearomatization of pyridinium (B92312) salts using Grignard reagents, yielding valuable chiral 1,4-dihydropyridines. acs.org

Another area of active development is the design of new classes of chiral ligands. N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) have been shown to facilitate the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, producing highly enantioenriched tertiary alcohols. nih.gov The introduction of a biaryl fragment into the ligand structure is crucial for achieving high stereoselectivity. nih.gov

These catalytic systems could be applied to this compound to generate a wide range of chiral alcohols and other complex molecules, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing for Grignard reactions, including improved safety, better heat transfer, enhanced scalability, and the ability to use unstable intermediates. researchgate.netacs.org The continuous synthesis of Grignard reagents in flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reproducibility. acs.org

The integration of this compound synthesis and subsequent reactions into automated flow platforms can significantly accelerate research and development. youtube.com Automated systems can perform multiple reactions in sequence, screen various reaction conditions, and purify the products, all with minimal manual intervention. youtube.com This high-throughput approach is particularly valuable in early drug discovery for the rapid generation of compound libraries. youtube.com

The use of in-line analytical techniques, such as FTIR spectroscopy, in flow systems provides real-time monitoring of the reaction progress, ensuring complete conversion and identifying any potential issues. mt.com This level of control is crucial for the safe and efficient production of Grignard reagents, which can be highly exothermic and prone to induction periods. mt.com

Table 2: Advantages of Flow Chemistry for Grignard Reactions

| Feature | Benefit | Reference |

| Enhanced Safety | Better control over exothermic reactions | researchgate.net |

| Improved Scalability | Easier to scale up from lab to industrial production | researchgate.net |

| Precise Control | Accurate regulation of temperature, pressure, and time | acs.org |

| Use of Unstable Intermediates | Short residence times allow for the use of transient species | researchgate.net |

| Automation | Enables high-throughput synthesis and optimization | youtube.com |

This table is interactive. You can sort and filter the data.

Expanding the Scope of Functional Group Compatibility and Chemoselectivity

A significant challenge in Grignard chemistry is the high reactivity of the reagent, which can lead to a lack of selectivity when multiple reactive functional groups are present in the substrate. Future research will focus on developing methods to enhance the chemoselectivity of reagents like this compound.

One strategy is the use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, which exhibit modified reactivity and can facilitate reactions with a broader range of functional groups. vapourtec.com Another approach is the use of transition metal catalysis, which can direct the Grignard reagent to react with a specific functional group, even in the presence of more reactive ones. acs.org For example, iron-catalyzed cross-coupling reactions have shown promise in this regard.

The benzyloxy group in this compound itself is a protected alcohol, highlighting the need for functional group compatibility. Research into protecting groups that are stable to Grignard conditions while allowing for selective deprotection is an ongoing area of interest.

Computational Design and Optimization of Reaction Conditions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions. rsc.org For Grignard reagents, computational studies can elucidate the complex Schlenk equilibrium, the nature of the reactive species, and the detailed mechanisms of their reactions. acs.org

By modeling the reaction of this compound with various electrophiles, researchers can predict the most favorable reaction pathways, identify key transition states, and understand the role of the solvent in the reaction. rsc.orgnih.gov This information is invaluable for optimizing reaction conditions, such as solvent choice, temperature, and the use of additives, to maximize yield and selectivity. mit.edu

Computational studies can also aid in the design of new chiral ligands for asymmetric catalysis by predicting their binding to the metal center and their influence on the stereochemical outcome of the reaction. nih.gov This in silico approach can significantly reduce the amount of experimental work required to develop new and improved catalytic systems.

Potential for Stereoselective Synthesis of Complex Architectures

The ability to control stereochemistry is paramount in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The application of this compound in stereoselective synthesis represents a significant area for future research.

The development of chiral catalysts and ligands, as discussed in section 8.2, is key to achieving high levels of stereocontrol. By reacting this compound with prochiral ketones or aldehydes in the presence of a chiral catalyst, it is possible to synthesize enantioenriched secondary and tertiary alcohols. nih.gov These chiral building blocks can then be used in the synthesis of more complex molecular architectures.

Furthermore, the development of methods for the stereoselective addition of Grignard reagents to other types of electrophiles, such as imines and other C=N bonds, would further expand the utility of this compound in the synthesis of chiral amines and their derivatives. The ultimate goal is to develop a toolbox of stereoselective reactions that can be used to construct complex, multi-chiral center molecules with high precision and efficiency.

Q & A

Basic: What are the critical steps for synthesizing 6-(Benzyloxy)hexylmagnesium bromide under inert conditions?

Answer:

Synthesis typically involves:

Protection of hydroxyl groups : Use methoxymethyl (MOM) or benzyl ether protecting groups to stabilize intermediates. For example, benzyl bromide is reacted with phenolic intermediates in the presence of NaH/DMF to introduce the benzyloxy moiety .

Grignard reagent formation : React 6-(benzyloxy)hexyl bromide with magnesium metal in anhydrous THF or diethyl ether under argon/nitrogen. Ensure slow addition to control exothermic reactions and avoid side products .

Purification : Filter the Grignard solution through glass wool to remove unreacted magnesium and store under inert gas to prevent hydrolysis .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., brominated compounds) .

- Fire prevention : Avoid open flames; Grignard reagents are highly reactive with water and oxygen. Use CO₂ or dry chemical extinguishers nearby .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. In case of skin contact, wash immediately with soap/water and seek medical attention .

Basic: How can researchers verify the purity and stability of this compound?

Answer:

- Titration : Use Gilman’s method (quenching with iodine followed by back-titration) to quantify active Mg content .

- NMR analysis : Monitor the disappearance of starting material (e.g., hexyl bromide) and confirm Grignard formation via <sup>1</sup>H NMR shifts (δ 0.8–1.5 ppm for alkyl chains) .

- Stability tests : Store aliquots under argon at –20°C and periodically re-titrate to assess decomposition rates .

Advanced: How do solvent choices impact the reactivity of this compound in cross-coupling reactions?

Answer:

- Ether solvents (THF, Et₂O) : Enhance nucleophilicity by stabilizing the Grignard complex. THF is preferred for higher-boiling reactions (e.g., Cu-catalyzed couplings) .

- Polar aprotic solvents (DMF) : May deactivate the reagent via coordination but are useful for benzylation steps in multi-step syntheses .

- Data-driven optimization : Compare reaction yields in THF (70–80%) vs. Et₂O (60–65%) for couplings with aryl halides .

Advanced: What mechanistic insights explain side reactions during alkylation with this compound?

Answer:

- Competitive elimination : Base-sensitive substrates (e.g., β-hydrogen-containing electrophiles) may undergo dehydrohalogenation. Mitigate by using low temperatures (–78°C) and bulky ligands (e.g., Li2CuCl4) .

- Protonolysis : Traces of moisture or acidic protons in substrates can quench the Grignard. Pre-dry solvents over molecular sieves and use excess reagent (1.5–2 equiv) .

Advanced: How can researchers differentiate between SN2 and radical pathways in reactions involving this compound?

Answer:

- Stereochemical analysis : SN2 mechanisms yield inversion of configuration, detectable via chiral GC or polarimetry. Radical pathways produce racemic mixtures .

- Radical traps : Add TEMPO or BHT to quench radical intermediates. A significant drop in product formation indicates radical involvement .

- Kinetic studies : Monitor reaction rates under varying light conditions; radical reactions often accelerate with UV light .

Advanced: What analytical strategies resolve contradictions in reported yields for benzylation reactions?

Answer:

- Control experiments : Replicate conditions with standardized substrates (e.g., methyl benzoate) to isolate variables like solvent purity or catalyst loading .

- In situ monitoring : Use FTIR or Raman spectroscopy to track Grignard consumption and intermediate formation .

- Meta-analysis : Compare datasets from analogous reagents (e.g., hexylmagnesium bromide vs. benzyloxy variants) to identify trends in steric/electronic effects .

Advanced: How does the benzyloxy group influence the regioselectivity of this compound in allylic alkylations?

Answer:

- Steric effects : The bulky benzyloxy group directs attack to less hindered positions. For example, in allylic bromides, >90% selectivity for terminal alkylation is observed .

- Electronic effects : Electron-donating benzyloxy groups increase nucleophilicity at the α-carbon, favoring coupling with electron-deficient electrophiles .

- Case study : Reactions with 2,3-decadienes show 85% yield for terminal products vs. <5% for internal positions .

Advanced: What methodologies enable large-scale synthesis of this compound without compromising safety?

Answer:

- Flow chemistry : Use continuous flow reactors to minimize exothermic risks and improve mixing efficiency .

- Inert atmosphere : Scale up in gloveboxes or Schlenk lines with rigorous moisture/oxygen exclusion .

- Process analytics : Implement online GC or MS to detect deviations in real-time and adjust reagent feed rates .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., activation energies for SN2 vs. radical pathways) .

- Solvent parameterization : Use COSMO-RS models to optimize solvent effects on Grignard stability and reaction rates .

- Benchmarking : Validate predictions against experimental data from analogous systems (e.g., hexylmagnesium bromide in Cu-catalyzed reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.